molecular formula C19H15F3N2O3 B2702360 (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-83-0

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2702360
CAS No.: 313985-83-0
M. Wt: 376.335
InChI Key: DKTVLEKNXXTNLU-MOHJPFBDSA-N
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Description

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of an ethoxy group, a trifluoromethylphenyl group, and a carboxamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.

    Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using an ethylating agent.

    Formation of the imino group: The imino group is introduced by reacting the chromene derivative with a suitable amine, such as 4-(trifluoromethyl)aniline, under appropriate conditions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It may interact with receptors on the surface of cells, modulating their activity.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Modulating signaling pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethylphenyl group but differs in other functional groups.

    4-(Trifluoromethyl)aniline: Similar in having the trifluoromethyl group but lacks the chromene and carboxamide groups.

    4-Nitro-3-(trifluoromethyl)aniline: Contains the trifluoromethyl group and an additional nitro group.

Uniqueness

(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, ethoxy group, and carboxamide group contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

7-ethoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVLEKNXXTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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